3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
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Description
3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19ClN2O5 and its molecular weight is 450.88. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Antagonism
Compounds structurally similar to 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide have been investigated for their affinity towards serotonin-3 (5-HT3) receptors. Studies have shown that the substitution of certain functional groups in similar benzamides can lead to potent antagonistic activity against 5-HT3 receptors, indicating potential applications in the treatment of conditions such as irritable bowel syndrome and for antiemetic purposes in chemotherapy (Kuroita, Sakamori, & Kawakita, 1996).
Anti-Inflammatory and Analgesic Properties
Research on benzofuran derivatives, closely related to the benzofuran component of the compound , has revealed significant anti-inflammatory and analgesic properties. These derivatives have been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process, suggesting potential applications in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Dopamine Receptor Affinity
The modification of benzamide structures, similar to the one , has been explored to enhance affinity towards dopamine D3 receptors. These studies have aimed at identifying compounds with potential antipsychotic properties, especially those that can offer selectivity for D3 receptors over other dopamine receptor subtypes, which is crucial for reducing side effects associated with antipsychotic medication (Leopoldo et al., 2002).
Poly(ADP-ribose) Synthetase Inhibition
Some benzamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes. This suggests potential applications in the development of therapeutic agents targeting cancer cells' DNA repair mechanisms, making them more susceptible to chemotherapy and radiation therapy (Purnell & Whish, 1980).
Antimicrobial Activities
Benzamide compounds, particularly those derived from endophytic Streptomyces, have shown antimicrobial activities. These findings indicate potential applications in the development of new antimicrobial agents to combat resistant bacterial strains (Yang et al., 2015).
Properties
IUPAC Name |
3-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-30-18-12-11-14(25)13-16(18)23(28)27-21-15-7-3-5-9-19(15)32-22(21)24(29)26-17-8-4-6-10-20(17)31-2/h3-13H,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEOREPCLIVEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.